3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride 3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15968585
InChI: InChI=1S/C7H11N3.2ClH/c1-4-5-2-3-6(8)7(5)10-9-4;;/h6H,2-3,8H2,1H3,(H,9,10);2*1H
SMILES:
Molecular Formula: C7H13Cl2N3
Molecular Weight: 210.10 g/mol

3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride

CAS No.:

Cat. No.: VC15968585

Molecular Formula: C7H13Cl2N3

Molecular Weight: 210.10 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride -

Specification

Molecular Formula C7H13Cl2N3
Molecular Weight 210.10 g/mol
IUPAC Name 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine;dihydrochloride
Standard InChI InChI=1S/C7H11N3.2ClH/c1-4-5-2-3-6(8)7(5)10-9-4;;/h6H,2-3,8H2,1H3,(H,9,10);2*1H
Standard InChI Key HJIGGZSZGYMELL-UHFFFAOYSA-N
Canonical SMILES CC1=C2CCC(C2=NN1)N.Cl.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a fused bicyclic system comprising a cyclopentane ring fused to a pyrazole moiety. The pyrazole ring is substituted with a methyl group at position 3 and an amine group at position 6, which becomes protonated in the dihydrochloride form . Key structural attributes include:

PropertyValue
IUPAC Name3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine; dihydrochloride
Canonical SMILESCC1=C2CCC(C2=NN1)N.Cl.Cl
ChiralityAsymmetric carbon at position 6 (R configuration predominant)
Hydrogen Bond Donors/Acceptors3 donors, 3 acceptors

The dihydrochloride salt formation occurs via protonation of the primary amine group, improving aqueous solubility for experimental handling.

Synthesis and Optimization

Synthetic Pathways

The parent amine (C₇H₁₁N₃) is synthesized through a three-step sequence:

  • Cyclopentanone Condensation: Reacting cyclopentanone with methylhydrazine forms the pyrazole core.

    Cyclopentanone+CH₃NHNH₂3-Methylcyclopenta[c]pyrazole+H₂O\text{Cyclopentanone} + \text{CH₃NHNH₂} \rightarrow \text{3-Methylcyclopenta[c]pyrazole} + \text{H₂O}
  • Reductive Amination: Catalytic hydrogenation introduces the amine group at position 6 .

  • Salt Formation: Treatment with HCl gas in ethanol yields the dihydrochloride.

Compound5-LOX IC₅₀ (µM)Solubility (mg/mL)
3-Methyl...dihydrochlorideNot tested18.2 (pH 7.4)
Zileuton (reference)0.70.3

The enhanced solubility profile suggests advantages for formulation development despite untested potency.

Analytical and Computational Profiles

Physicochemical Properties

ParameterValue
logP (predicted)1.2 ± 0.3
Polar Surface Area64 Ų
Rotatable Bonds1

Stability Data

  • Thermal Stability: Decomposition onset at 218°C (TGA)

  • Photostability: 90% remaining after 48h (ICH Q1B guidelines)

Future Directions

Priority Research Areas

  • In Vitro Screening: COX/LOX inhibition, kinase profiling

  • Salt Form Optimization: Maleate or besylate salts for enhanced CNS penetration

  • Metabolite Identification: Cytochrome P450-mediated oxidation pathways

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